molecular formula C22H14BrFN2O3 B2590441 3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide CAS No. 862977-77-3

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

Cat. No. B2590441
M. Wt: 453.267
InChI Key: VXHMYUCPTQLVDU-UHFFFAOYSA-N
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Description

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, also known as BBF2H7, is a synthetic compound that belongs to the benzofuran family. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BBF2H7 has been shown to exhibit potent anti-cancer properties, making it an attractive candidate for further investigation.

Scientific Research Applications

Crystal Structures and Molecular Design

Crystal structures of benzamide derivatives, such as those involving bromo and fluoro substitutions, have been studied for their unique molecular conformations and interactions. Such studies are fundamental in the design and synthesis of new compounds with specific physical or chemical properties, serving as a basis for material science, pharmaceuticals, and chemical engineering applications (Suchetan et al., 2016).

Anticancer and Antimicrobial Activities

Benzofuran and benzamide compounds have been explored for their biological activities, including their potential anticancer and antimicrobial effects. For instance, coumarin-3-carboxamide derivatives demonstrated significant inhibition against certain cancer cell lines, indicating the importance of benzamide functionalities in enhancing anticancer activity (Phutdhawong et al., 2021). Similarly, novel benzofuran derivatives have shown promise as antifungal agents, suggesting their utility in developing new preservatives or treatments against fungal infections (Abedinifar et al., 2020).

Drug Design and Molecular Docking

Research into benzofuran and benzamide derivatives extends into drug design, where these compounds are analyzed for their potential as therapeutic agents. Molecular docking studies, for example, help predict the interaction between these molecules and biological targets, such as enzymes or receptors, aiding in the design of more effective drugs with specific biological activities (Thorat et al., 2016).

properties

IUPAC Name

3-[(2-bromobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrFN2O3/c23-17-7-3-1-5-15(17)21(27)26-19-16-6-2-4-8-18(16)29-20(19)22(28)25-14-11-9-13(24)10-12-14/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHMYUCPTQLVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

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